REACTION_CXSMILES
|
[C:1]1([O:7][C:8](Cl)=[O:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[O:12]([NH2:14])[CH3:13].C([O-])([O-])=O.[K+].[K+].O>CCOCC>[O:7]([C:8]([CH2:13][O:12][NH2:14])=[O:9])[C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:1.2,3.4.5|
|
Name
|
|
Quantity
|
14.78 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)OC(=O)Cl
|
Name
|
|
Quantity
|
375 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
7.88 g
|
Type
|
reactant
|
Smiles
|
Cl.O(C)N
|
Name
|
|
Quantity
|
15.66 g
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Name
|
|
Quantity
|
18 mL
|
Type
|
reactant
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
the solution stirred over 64 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Solids were filtered
|
Type
|
CUSTOM
|
Details
|
the phases separated
|
Type
|
CONCENTRATION
|
Details
|
the organic component concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The crude liquid was purified by column chromatography with silica gel (1:4 EtOAc/hexanes)
|
Reaction Time |
64 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)C(=O)CON
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 14.18 g | |
YIELD: PERCENTYIELD | 90% | |
YIELD: CALCULATEDPERCENTYIELD | 89.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |